N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex ethanediamide derivative featuring:
- A thiophen-2-yl moiety linked via a 2-(2-hydroxyethoxy)ethyl chain.
- A 4-(trifluoromethoxy)phenyl group attached to the second amide nitrogen.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O5S/c18-17(19,20)27-12-5-3-11(4-6-12)22-16(25)15(24)21-10-13(26-8-7-23)14-2-1-9-28-14/h1-6,9,13,23H,7-8,10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLCMNCUUPVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-(2-hydroxyethoxy)ethylamine and 4-(trifluoromethoxy)aniline. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety. Purification methods such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and hydroxyethoxy group can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: Functional groups on the aromatic ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful for treating certain diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its functional groups can be modified to produce a wide range of derivatives with different properties and uses.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethanediamide Derivatives
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Molecular Weight : 481.533 g/mol.
- Key Substituents :
- Piperidinylmethyl group.
- 2-(Methylsulfanyl)benzyl substituent.
- The methylsulfanyl group may increase lipophilicity (logP) relative to the target’s hydroxyethoxy group, impacting membrane permeability. Both compounds share the trifluoromethoxyphenyl group, suggesting shared stability against metabolic oxidation.
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Key Substituents :
- Thiazolo-triazole heterocycle.
- 4-Fluorophenyl and 4-methoxyphenyl groups.
- The 4-methoxyphenyl group is less electron-withdrawing than trifluoromethoxy, which could reduce metabolic stability but improve solubility.
Functional Group Comparisons
Hydroxyethoxy vs. Hydroxyacetyl Groups
- Target Compound : The 2-(2-hydroxyethoxy)ethyl chain provides a hydrophilic linker, likely improving aqueous solubility.
Thiophene vs. Thiazolo-Triazole Moieties
- Target Compound : Thiophene’s aromaticity contributes to planar interactions but lacks the hydrogen-bonding capacity of heterocycles like thiazolo-triazole.
- ’s Thiazolo-Triazole : The fused heterocycle offers multiple hydrogen-bonding sites, enhancing target engagement in enzymatic active sites.
Spectroscopic Properties
Data Table: Key Comparative Properties
Research Findings and Trends
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and enhances stability but may reduce solubility compared to methoxy or hydroxy groups.
- Heterocyclic Moieties : Thiophene (target) and thiazolo-triazole () balance aromaticity and polarity, influencing target selectivity.
- Synthetic Flexibility : Ethanediamide derivatives are readily modified at both amide termini, as demonstrated in and , enabling tailored pharmacokinetic optimization.
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound characterized by a complex molecular structure that includes hydroxyethoxy, thiophene, and trifluoromethoxy groups. This unique arrangement suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates significant functional groups that contribute to its biological activity. The presence of the thiophene ring is notable for its electron-rich nature, which can enhance interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H23F3N2O3S |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 2034303-02-9 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections summarize key findings related to the biological activity of this compound.
-
Anti-inflammatory Activity
- Studies have shown that compounds containing thiophene and hydroxyethoxy groups can significantly reduce pro-inflammatory cytokine production. For instance, in cell models treated with lipopolysaccharides (LPS), these compounds decreased nitric oxide (NO) production and the secretion of tumor necrosis factor-alpha (TNF-α) .
- A dose-dependent response was observed where higher concentrations led to more significant reductions in inflammatory markers.
-
Anticancer Effects
- Compounds similar to this one have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
- In vitro studies demonstrated that treatment with related compounds resulted in reduced cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Activity
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It could bind to receptors on cell surfaces, altering cellular responses to external stimuli.
- Reactive Oxygen Species (ROS) Regulation: By modulating ROS levels, it may influence cellular stress responses and apoptosis.
Study 1: Anti-inflammatory Effects
In a study involving RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in LPS-induced NO production at concentrations ranging from 10 µg/mL to 100 µg/mL. The results indicated a reduction of approximately 30% compared to untreated controls .
Study 2: Anticancer Activity
A separate study evaluated the effects of similar compounds on breast cancer cell lines. The results showed that treatment with these compounds led to a decrease in cell viability by up to 50% at higher concentrations (100 µg/mL), suggesting effective anticancer properties .
Q & A
Basic: What are the critical steps for synthesizing this compound with high yield and purity?
Answer:
Synthesis involves multi-step reactions starting with functionalized intermediates. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution under reflux in ethanol or dichloromethane with catalysts like sodium hydroxide to link the thiophene and trifluoromethoxyphenyl moieties .
- Purification : Column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates. Final purification may require preparative HPLC to achieve >95% purity .
- Characterization : Confirm structure via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and -NMR (e.g., 170–175 ppm for carbonyl groups) .
Advanced: How can conflicting NMR data from different synthesis batches be resolved?
Answer:
Contradictions may arise from solvent polarity, tautomerism, or impurities. Methodological approaches include:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl) consistently to eliminate solvent-induced shifts .
- 2D NMR Techniques : Employ HSQC or COSY to resolve overlapping signals and confirm connectivity .
- Impurity Profiling : Compare LC-MS data to identify side products (e.g., hydrolysis byproducts at m/z ± 18) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm backbone structure (e.g., thiophene protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 487.12) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm) and hydroxyl groups (~3300 cm) .
Advanced: What experimental designs assess pH-dependent stability in biological buffers?
Answer:
- Buffer Screening : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) at 37°C for 24–72 hours .
- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis at the ethanediamide bond) .
- Kinetic Modeling : Calculate degradation half-lives () using first-order kinetics under each pH condition .
Basic: What common side reactions occur during synthesis, and how are they minimized?
Answer:
- Amide Hydrolysis : Occurs under acidic/basic conditions. Mitigate by controlling reaction pH (5.5–7.0) and avoiding prolonged heating .
- Thiophene Oxidation : Prevent by conducting reactions under inert atmospheres (N/Ar) and using antioxidants like BHT .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to carbonyl chloride) to reduce unreacted intermediates .
Advanced: How can computational methods predict biological targets for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on thiophene and trifluoromethoxy motifs .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to prioritize targets .
- MD Simulations : Assess binding stability over 100 ns trajectories to validate target engagement .
Advanced: What in vitro assays are suitable for studying enzyme inhibition mechanisms?
Answer:
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or phosphatases) under varying inhibitor concentrations .
- Binding Studies : Perform surface plasmon resonance (SPR) to determine dissociation constants () .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) with EC determination via MTT assays .
Basic: Which purification techniques are most effective for isolating this compound?
Answer:
- Normal-Phase Chromatography : Separate polar impurities using silica gel and ethyl acetate/hexane gradients .
- Recrystallization : Use ethanol/water mixtures to obtain crystalline products with >99% purity .
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: How does the reactivity of this compound compare to analogs with modified aryl groups?
Answer:
| Modification | Reactivity Impact | Reference |
|---|---|---|
| Trifluoromethoxy → Methoxy | Reduced electron-withdrawing effect; slower amide hydrolysis | |
| Thiophene → Furan | Lower aromatic stability; increased susceptibility to oxidation | |
| Hydroxyethoxy → Ethoxy | Enhanced lipophilicity; altered solubility profiles in biological assays |
Advanced: What analytical strategies identify degradation pathways under UV exposure?
Answer:
- Photostability Testing : Expose solid and solution forms to UV light (λ = 254 nm) for 48 hours .
- Degradant Profiling : Use UPLC-QTOF to detect photoproducts (e.g., sulfoxide formation at m/z +16) .
- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to assess oxidative vs. hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
